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Molecular Mechanism and Target Profile

Brepocitinib is a small-molecule inhibitor that selectively targets TYK2 and JAK1 [1]. The JAK/STAT
signaling pathway is a central communication node in cellular function, activated by more than 50 cytokines
and growth factors, including interferons (IFN), interleukins (ILs), and colony-stimulating factors [2]. The

pathway is evolutionarily conserved and comprises ligand-receptor complexes, JAKs, and STATSs.

¢ JAK Family: The JAK family has four main members: JAK1, JAK2, JAKS, and TYK2. JAKs are non-
receptor tyrosine kinases that are activated upon cytokine binding to their associated receptors. They
subsequently phosphorylate and activate STAT (Signal Transducer and Activator of Transcription)
proteins [2].

e STAT Family: The STAT family has seven members (STAT1-4, STAT5a, STAT5b, and STAT6). Once
phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of
specific genes involved in processes like hematopoiesis, immune fitness, and inflammation [2].

¢ Brepocitinib's Selective Inhibition: By inhibiting TYK2 and JAK1, brepocitinib targets key cytokine
pathways implicated in inflammatory diseases. This includes signaling downstream of the IL-23
receptor (affecting Th17 and Th22 cell differentiation) and receptors for cytokines like IL-4 and IL-13,
which are crucial in atopic dermatitis pathogenesis [1]. JAK3 is primarily expressed in the bone
marrow and lymphatic system, while JAK1, JAK2, and TYK2 are more widely expressed [2].

The diagram below illustrates the JAK/STAT signaling pathway and the points of inhibition by brepocitinib.
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Brepocitinib inhibits JAK1 and TYK?2 kinase activity, blocking downstream JAK/STAT signaling.

Human Disposition and Metabolism

A mass balance and metabolism study in six healthy male participants provided detailed pharmacokinetic

and metabolic profile data after a single oral 60 mg dose of 14C-brepocitinib using accelerator mass

spectrometry [3].

Parameter

Value (Mean * SD)

Details

Mass Balance Recovery

Urinary Recovery

Fecal Recovery

Time to Max Plasma
Concentration
(T~max~)

Major Circulating
Metabolite

Parent Drug in Plasma

Fraction Metabolized by

CYP3AA4/5

Fraction Metabolized by
CYP1A2

96.7% + 6.3%

88.0% * 8.0%

8.7% + 2.1%

0.5 hours

M1 (37.1% of
circulating radioactivity)

Brepocitinib (47.8% of
circulating radioactivity)

0.77 (fm)

0.14 (fm)

Total recovery of the administered radioactive
dose.

Majority of the dose eliminated via urine.
Minor portion of the dose eliminated via feces.

Rapid absorption of brepocitinib.

Formed by hydroxylation at the C5' position of
the pyrazole ring.

Primary metabolic pathway.

Secondary metabolic pathway.
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Parameter Value (Mean * SD) Details

Unstable Metabolite M1 Highly unstable in human plasma and phosphate
buffer, leading to formation of aminopyrimidine
cleavage product M2.

Experimental Protocol: Mass Balance and Metabolism Study [3]

¢ Objective: To characterize the disposition, metabolism, and elimination routes of brepocitinib in
humans.

e Study Design: Six healthy male participants received a single oral 60 mg dose of 14C-brepocitinib
(approximately 300 nCi).

¢ Data Collection: Total recovery of radioactivity was measured in urine and feces collected over 14
days. Plasma concentrations of total radioactivity, brepocitinib, and its metabolites were determined
using accelerator mass spectrometry (AMS) and liquid chromatography—mass spectrometry (LC-MS).

¢ Metabolite Identification: Metabolites were identified and profiled from plasma, urine, and fecal
samples.

¢ Enzyme Phenotyping: The specific cytochrome P450 (P450) enzymes involved in brepocitinib's
metabolism were identified using reaction phenotyping studies in human liver microsomes (HLM).

Efficacy in Atopic Dermatitis

A Phase IIb clinical trial demonstrated the efficacy and safety of a topical cream formulation of brepocitinib

for mild-to-moderate Atopic Dermatitis (AD) [1].

| Treatment Group | Percentage Change from Baseline in EASI at Week 6 (Least Squares Mean, 90%
CI) | Statistical Significance vs. Vehicle | | :--- | :--- | :--- | | Vehicle QD | -44.4 (-57.3 to -31.6) | (Reference) |
| Brepocitinib 1% QD | -70.1 (-82.1 to -58.0) | P < 0.05 | | Vehicle BID | -47.6 (-57.5 to -37.7) | (Reference) |
| Brepocitinib 1% BID | -75.0 (-83.8 to -66.2) | P < 0.05 |

Experimental Protocol: Phase IIb Dose-Ranging Study in AD [1]

¢ Objective: To assess the efficacy, safety, and pharmacokinetics of topical brepocitinib cream in
participants with mild-to-moderate AD.

¢ Study Design: Phase llb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group
study. 292 participants were randomized across 65 sites.
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e Participant Criteria: Adults and male adolescents (aged 12-75) with a clinical diagnosis of AD for =3
months, an Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 2-20%
body surface area (BSA) involvement.

¢ Interventions: Participants were randomized to one of eight treatment arms for 6 weeks:
brepocitinib cream (0.1%, 0.3%, 1.0%, or 3.0%) or its vehicle, applied either once daily (QD) or

twice daily (BID).
e Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI)

total score at Week 6.
e Safety: Monitored through adverse events (AES).

Clinical Positioning and Future Outlook

Brepocitinib is being investigated in both oral and topical formulations. The oral form is in development
for several autoimmune disorders, while the topical form has shown promise in mild-to-moderate Atopic

Dermatitis [1] [3] [4].

¢ Potential in Other Autoimmune Disorders: Among rheumatologists, oral brepocitinib is highly
favored for its potential convenience and broad anti-inflammatory reach in treating idiopathic
inflammatory myopathies (IIM), such as dermatomyositis and polymyositis [4].

o Safety Profile: In the Phase llb AD trial, topical brepocitinib was well-tolerated. There was no dose-
dependent trend in adverse event frequency, and no serious AEs or deaths were reported [1].

Conclusion

Brepocitinib is a promising dual TYK2/JAK1 inhibitor. Preclinical and early clinical data characterize it as a
potent, rapidly absorbed drug with metabolism primarily mediated by CYP3A4/5. Early-phase trials
demonstrate clinically significant efficacy in atopic dermatitis with a favorable initial safety profile. Its
development in both topical and oral formulations highlights its potential across multiple autoimmune

disease areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10092158/
https://www.nature.com/articles/s41392-021-00791-1
https://www.sciencedirect.com/science/article/abs/pii/S0090955624007141
https://www.spherixglobalinsights.com/inclusion-body-myositis-and-asys-identified-as-most-underserved-iim-subtypes-amid-widespread-calls-for-faster-safer-steroid-sparing-therapies/
https://www.smolecule.com/products/b539196#brepocitinib-tyrosine-kinase-2-jak1-inhibitor-preclinical-data
https://www.smolecule.com/products/b539196#brepocitinib-tyrosine-kinase-2-jak1-inhibitor-preclinical-data
https://www.smolecule.com/products/b539196#brepocitinib-tyrosine-kinase-2-jak1-inhibitor-preclinical-data
https://www.smolecule.com/products/b539196#brepocitinib-tyrosine-kinase-2-jak1-inhibitor-preclinical-data
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s539196?utm_src=pdf-bulk
https://www.smolecule.com/products/s539196?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s539196?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

